molecular formula C11H10S B088541 2-Benzylthiophene CAS No. 13132-15-5

2-Benzylthiophene

Cat. No.: B088541
CAS No.: 13132-15-5
M. Wt: 174.26 g/mol
InChI Key: VPGIYLLXBOUILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylthiophene (C₁₁H₁₀S) is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a benzyl group at the 2-position. It is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution protocols. For instance, describes its preparation using "General Procedure A" with 56 (unidentified precursor) and 73 (likely a benzyl halide or equivalent), yielding a pale yellow oil in 90% efficiency . Key spectral data include:

  • ¹H-NMR: δ 7.35–7.20 (m, 5H, Ar-H), 7.10 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95 (d, J = 3.3 Hz, 1H, thiophene-H), 3.95 (s, 2H, CH₂).
  • ¹³C-NMR: δ 140.2 (C), 128.5–126.3 (Ar-C), 124.8 (CH), 123.5 (CH), 36.8 (CH₂).

The benzyl group enhances π-conjugation, making this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its catalytic applications are highlighted in , where it undergoes selective dehydrogenation using a chloroiridium catalyst to form olefins, demonstrating compatibility with heteroarenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-benzylthiophene, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above synthetic methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.

Scientific Research Applications

Medicinal Chemistry

2-Benzylthiophene has garnered attention for its potential therapeutic applications. Studies indicate that it may act on various biological targets, particularly in cancer research:

  • Signal Transducer and Activator of Transcription 3 Pathway: Compounds derived from this compound have shown promise in inhibiting this pathway, which is implicated in tumor growth and inflammation .

Case Study:
A study identified specific derivatives of benzylthiophene that demonstrated activity against glioblastoma cells, showcasing its potential as an anti-cancer agent .

Recent investigations reveal that this compound exhibits significant biological activities, including:

  • Antioxidant Properties: Assays such as DPPH and ABTS have demonstrated its ability to scavenge free radicals effectively.
CompoundDPPH Inhibition (%)ABTS Inhibition (%)
This compoundTBDTBD
Standard (Ascorbic Acid)95.092.5
Other Thiophene DerivativesVariedVaried

This table highlights the antioxidant potential of this compound compared to standard compounds .

Material Science

The electronic properties of this compound make it suitable for applications in materials science:

  • Organic Electronics: Its unique structure allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:
Research has indicated that thiophene derivatives can enhance charge transport properties in polymer blends used for electronic applications .

Mechanism of Action

The mechanism of action of thiophene, 2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The specific interactions depend on the structure of the thiophene derivative and the biological system in which it is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-3,5-difluorobenzene (72)

  • Structure : Benzene ring substituted with a benzyl group and two fluorine atoms at the 3- and 5-positions.
  • Synthesis : Prepared via "General Procedure A" (similar to 2-benzylthiophene) in 69% yield as a colorless oil .
  • Key Differences :
    • Electronic Effects : Fluorine atoms introduce strong electron-withdrawing effects, reducing aromatic reactivity compared to the electron-rich thiophene ring.
    • Applications : Primarily used in fluorinated liquid crystals or pharmaceuticals, where fluorine enhances metabolic stability.
  • NMR Data :
    • ¹⁹F-NMR : δ -110.2 (m, 2F).

Benzo[b]thiophene-2-carbaldehyde

  • Structure : Thiophene fused with a benzene ring, with a formyl (-CHO) group at the 2-position.
  • Synthesis : Oxidative methods using benzyl alcohols/aldehydes, as described in and 14 .
  • Key Differences :
    • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), unlike the inert benzyl group in this compound.
    • Applications : Intermediate in dyes and bioactive molecules (e.g., antifungal agents).

2-Acetyl-Substituted Benzo[b]thiophenes

  • Structure : Benzo[b]thiophene with an acetyl (-COCH₃) group at the 2-position.
  • Synthesis : Condensation of 2-mercaptoacetone with halobenzaldehydes/benzonitriles under aqueous conditions ( ) .
  • Key Differences :
    • Solubility : Acetyl groups improve solubility in polar solvents.
    • Biological Activity : These derivatives show promise in cancer research due to kinase inhibition.

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

  • Structure : Benzyl group substituted with bromine and fluorine at the 5- and 2-positions, respectively.
  • Synthesis : Multi-step coupling reactions, as inferred from and 20 .
  • Key Differences :
    • Medicinal Chemistry : Acts as a precursor or impurity in diabetes drugs (e.g., Ipragliflozin). Halogens enhance binding affinity in drug-receptor interactions.
    • Stability : Bromine increases molecular weight and stability against oxidation.

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

  • Structure : Sulfone derivative with a hydroxymethyl (-CH₂OH) group.
  • Synthesis : Oxidation of thiophene to sulfone followed by hydroxymethylation ( ) .
  • Key Differences :
    • Reactivity : Sulfone groups are electron-withdrawing, making the compound amenable to SN2 reactions.
    • Applications : Used in polymer chemistry and as a sulfone-based drug intermediate.

Comparative Data Table

Compound Substituents Synthesis Yield Key Applications Reference
This compound Benzyl 90% Catalytic dehydrogenation, OLEDs
1-Benzyl-3,5-difluorobenzene Benzyl, 3,5-F 69% Fluorinated liquid crystals
Benzo[b]thiophene-2-carbaldehyde Formyl 75–85% Antifungal agents, dyes
2-Acetyl-benzo[b]thiophene Acetyl 49–95% Kinase inhibitors
2-(5-Bromo-2-F-benzyl)-BT 5-Br, 2-F-benzyl N/A Diabetes drug intermediates
2-(Hydroxymethyl)-BT sulfone Hydroxymethyl, sulfone N/A Polymer chemistry, sulfone drugs

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., benzyl) enhance aromaticity and catalytic utility, while electron-withdrawing groups (e.g., -CHO, sulfone) broaden reactivity in organic synthesis .
  • Pharmaceutical Relevance : Halogenated derivatives (e.g., bromine/fluorine) are critical in drug design for improved bioavailability and target specificity .
  • Sustainability : Water-mediated syntheses (e.g., 2-acetyl derivatives) align with green chemistry principles .

Biological Activity

2-Benzylthiophene is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophene derivatives, this compound showed promising activity against a range of pathogenic bacteria. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene ring could enhance its antibacterial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
4-Chloro-2-benzylthiopheneSalmonella typhimurium16 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines, which is critical for its anticancer activity. A study evaluated its effects on human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, demonstrating significant inhibition of cell growth .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
SK-Hep-120Cell cycle arrest
NUGC-325Inhibition of Raf-1 activity

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase.
  • Antioxidant Activity : Some derivatives have shown potential in scavenging reactive oxygen species (ROS), contributing to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

  • Case Study 1 : A team synthesized various derivatives of this compound to evaluate their potency against multidrug-resistant bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity, paving the way for new antibiotic therapies.
  • Case Study 2 : Research focused on the neuroprotective properties of thiophene derivatives, including this compound, demonstrated their ability to mitigate neuronal damage in ischemic conditions, suggesting potential applications in treating neurodegenerative diseases .

Future Directions

The ongoing research into thiophene-based compounds suggests that further exploration could yield novel therapeutic agents with enhanced efficacy against resistant pathogens and various cancers. Future studies should focus on optimizing the chemical structure to improve bioavailability and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzylthiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Friedel-Crafts alkylation of thiophene derivatives with benzyl halides is a widely used approach. Evidence suggests that Lewis acids like AlCl₃ or FeCl₃ catalyze the benzylation of thiophene rings, but solvent choice (e.g., dichloromethane vs. nitrobenzene) significantly impacts regioselectivity . Purification often involves column chromatography or recrystallization, with yields ranging from 40% to 75% depending on steric hindrance and electron-donating/withdrawing substituents .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Dust control is critical—avoid compressed air for cleanup; instead, use HEPA-filtered vacuums. Store in airtight containers away from oxidizers, and dispose via certified hazardous waste protocols .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns, GC-MS for purity assessment, and FT-IR to identify thiophene ring vibrations (e.g., C-S stretching at ~680 cm⁻¹). High-resolution mass spectrometry (HRMS) resolves isotopic patterns, critical for distinguishing structural analogs .

Q. How can researchers efficiently locate prior studies on this compound derivatives?

  • Methodological Answer : Use SciFinder or Reaxys with Boolean operators: e.g., "this compound AND (synthesis OR catalysis)" to filter methodologies. Cross-reference patents and non-indexed journals via Google Scholar’s "Cited by" feature. Avoid unreliable sources like Benchchem .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR/UV-Vis data often arise from solvent polarity or tautomerism. Perform variable-temperature NMR to detect dynamic equilibria. Computational modeling (DFT) predicts electronic transitions and validates experimental spectra. Cross-check with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound-based chiral ligands?

  • Methodological Answer : Screen chiral auxiliaries (e.g., BINOL or Josiphos ligands) under inert atmospheres. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps. Use DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity. Recent studies achieved >90% enantiomeric excess using Pd-catalyzed cross-couplings .

Q. How do researchers validate the environmental stability of this compound under varying pH and UV exposure?

  • Methodological Answer : Conduct accelerated degradation studies: expose samples to UV light (254 nm) in quartz cells and monitor via HPLC. For pH stability, incubate in buffered solutions (pH 3–11) and quantify degradation products using LC-MS/MS. Control humidity to assess hydrolytic pathways .

Q. What computational methods predict the bioactivity of this compound analogs in drug discovery?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains). QSAR models trained on IC₅₀ data identify critical substituents (e.g., electron-withdrawing groups at the 5-position enhance binding affinity). Validate with in vitro assays using HEK293 or HepG2 cell lines .

Q. Methodological Notes

  • Data Contradiction Analysis : When reproducibility issues arise, systematically vary one parameter (e.g., reagent grade, anhydrous conditions) and document outcomes. Use Bland-Altman plots to assess inter-lab variability .
  • Ethical Compliance : Adhere to institutional Chemical Hygiene Plans and declare synthetic byproducts in publications to avoid oversight biases .

Properties

IUPAC Name

2-benzylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIYLLXBOUILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157000
Record name Thiophene, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-15-5
Record name Thiophene, 2-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

27.2 g of 98.5% pure aluminium trichloride (sublimed) were suspended in 130 ml of chlorobenzene and cooled to 0° C. 28.7 g of benzoyl chloride were added dropwise while stirring and cooling over the course of 30 minutes, and the mixture was then stirred for 1 hour. Likewise at 0° C., a solution of 17.3 g of thiophene in 27 ml of chlorobenzene was added dropwise over the course of 30 minutes, and the mixture was stirred for 1 hour. Remaining hydrogen chloride was driven out by heating the mixture and stirring, finally under vacuum. The remaining solution was introduced over the course of 40 minutes into a solution of 12.7 g of dimethylamineborane in 70 ml of chlorobenzene while stirring at 70° C. The mixture was then stirred for 1 hour, cooled and discharged into a mixture of 200 g of ice and 50 g of concentrated aqueous hydrochloric acid while stirring. The aqueous phase was then separated off and extracted with chlorobenzene. The remaining organic phase was extracted by shaking with water. The organic phase and the extract from the aqueous phase were then combined, the solvent was removed therefrom by distillation, and 38.7 g of crude 2-benzylthiophene of 79.7% purity were obtained by distillation. This corresponds to 88.5% of theory. Redistillation resulted in 99.7% pure 2-benzylthiophene with a boiling point of 91° to 92° C./1.4 mbar.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 1-(2-thienyl)benzyl acetate in THF (5 ml) was added carefully to dry liquid ammonia (100 ml). Lithium metal was added in small portions until the blue color persisted. The resulting reaction mixture was stirred for 30 min, and the reaction was quenched by addition of solid ammonium chloride. The residue, after complete evaporation of liquid ammonia, was dissolved in water (50 ml) and was extracted with methylene chloride (2×50 ml). The combined organic layers was dried over MgSO4 and filtered. Removal of the solvent gave crude product, which was purified by column chromatography using hexane as eluent to give 2-benzylthiophene (1.2 g, 68% yield).
Name
1-(2-thienyl)benzyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

A solution of 7.8 g (52 mmol) of NaI and 5 mL (43 mmol) of benzyl chloride in THF was heated at reflux for 2 h to form benzyl iodide in situ and then the reaction was cooled to rt. In a separate flask, 37 mg (0.87 mmol) of LiCl and 58 mg (0.43 mmol) of copper(II) chloride were dissolved in 5 mL of THF and stirred at rt for 5 min to form Li2CuCl4 in situ. The benzyl iodide reaction flask was fitted with an addition funnel and 3 mL (3 mmol) of a 1 M solution of 2-thienylmagnesium bromide in THF was added dropwise, followed by addition of the Li2CuCl4 solution, and then the remaining 2-thienylmagnesium bromide solution (49 mL, 49 mmol) was added at such a rate as to maintain the reaction temperature <40° C. and the reaction solution was stirred for 2 h at rt. The THF was removed in vacuo, and the residue was partitioned between 250 mL of Et2O and 150 mL of NH4Cl and separated. The organic layer was treated with 15 mL of piperidine and stirred for 18 h, then washed twice with 10% (w/v) aqueous HCl, filtered, concentrated and the dark red residue was purified by flash chromatography eluting with neat hexane to yield the title compound. GC-MS (M)+ 174.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-thienylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Li2CuCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-thienylmagnesium bromide
Quantity
49 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzylthiophene
2-Benzylthiophene
2-Benzylthiophene
2-Benzylthiophene
2-Benzylthiophene
2-Benzylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.